![molecular formula C5H14N10O B11088881 4,5-Bis[2-(diaminomethylene)hydrazino]-2-oxoimidazolidine](/img/structure/B11088881.png)
4,5-Bis[2-(diaminomethylene)hydrazino]-2-oxoimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis[2-(diaminomethylene)hydrazino]-2-oxoimidazolidine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydrazino and diaminomethylene groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[2-(diaminomethylene)hydrazino]-2-oxoimidazolidine typically involves the reaction of hydrazine derivatives with imidazolidine precursors. One common method includes the use of hydrazine hydrate and diaminomethylene precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis[2-(diaminomethylene)hydrazino]-2-oxoimidazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazino derivatives with altered oxidation states.
Scientific Research Applications
4,5-Bis[2-(diaminomethylene)hydrazino]-2-oxoimidazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with biological macromolecules.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4,5-Bis[2-(diaminomethylene)hydrazino]-2-oxoimidazolidine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its hydrazino groups can interact with biological macromolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Famotidine Related Compound B: This compound shares some structural similarities with 4,5-Bis[2-(diaminomethylene)hydrazino]-2-oxoimidazolidine, particularly in the presence of hydrazino groups.
3,5-Bis[2-[(diaminomethylene)amino]thiazol-4-yl]methylthio]ethyl-4H-1,2,4,6-thiatriazine 1,1-dioxide:
Properties
Molecular Formula |
C5H14N10O |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-[[5-[2-(diaminomethylidene)hydrazinyl]-2-oxoimidazolidin-4-yl]amino]guanidine |
InChI |
InChI=1S/C5H14N10O/c6-3(7)14-12-1-2(11-5(16)10-1)13-15-4(8)9/h1-2,12-13H,(H4,6,7,14)(H4,8,9,15)(H2,10,11,16) |
InChI Key |
DOGKIXUYXHPGQM-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(NC(=O)N1)NN=C(N)N)NN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


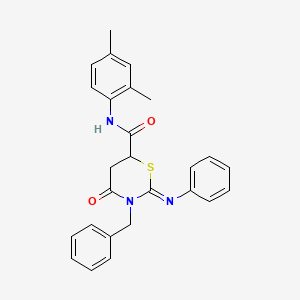
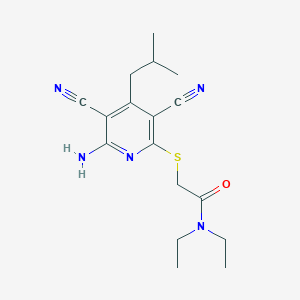
![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11088824.png)
![Methyl 2-[(6-bromo-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11088831.png)
![N-[2-(1-adamantyloxy)ethyl]-1-naphthamide](/img/structure/B11088838.png)
![(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11088841.png)
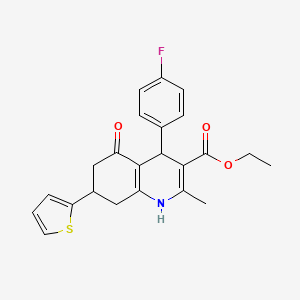
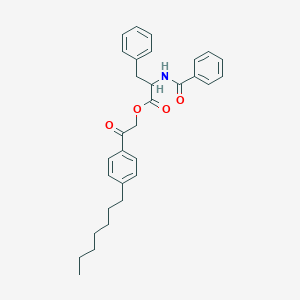
![Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11088867.png)
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11088875.png)
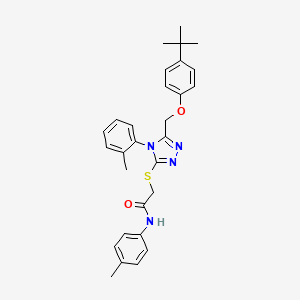
![2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol](/img/structure/B11088899.png)
![Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate](/img/structure/B11088902.png)
![N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11088909.png)
